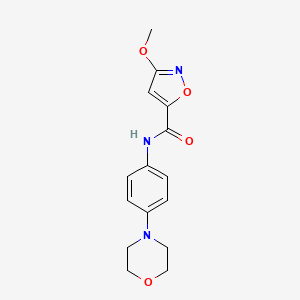

3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-N-(4-morpholin-4-ylphenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-20-14-10-13(22-17-14)15(19)16-11-2-4-12(5-3-11)18-6-8-21-9-7-18/h2-5,10H,6-9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNOBJYBBBVTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .

Industrial Production Methods

In industrial settings, the synthesis of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact . Microwave-assisted synthesis has also been explored for its efficiency and reduced reaction times . The use of solid-supported reagents and catalysts can further streamline the production process and facilitate the separation of products .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Copper (I) or ruthenium (II) catalysts for cycloaddition reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazole derivatives, while substitution reactions can produce a variety of functionalized isoxazoles .

Scientific Research Applications

3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide is a chemical compound with the molecular formula C15H17N3O4 and a molecular weight of 303.31 g/mol. It belongs to the isoxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Scientific Research Applications

This compound can be applied to various scientific research fields:

- Chemistry It serves as a versatile building block for synthesizing more complex molecules.

- Biology It has potential as a bioactive compound with various biological activities, including anticancer, antibacterial, and antimicrobial properties.

- Medicine It is a potential therapeutic agent due to its ability to interact with specific biological targets.

- Industry It can be used in developing new materials and chemical processes.

Potential Therapeutic Applications

Isoxazole derivatives exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects. Some isoxazole carboxamide derivatives have demonstrated low to moderate analgesic activity, possibly through a non-opioid receptor pathway.

A study aimed to design and synthesize a series of phenyl-isoxazole-carboxamide derivatives and investigate their antitumor and antioxidant activities . The synthesized isoxazole-carboxamide derivatives illustrated potent anticancer activities against different cancer cell lines, which was related to the presence of substituted alkyl or methoxy groups on phenyl-amide . Almost all the synthesized compounds were more active against cancer cell lines Hep3B and MCF-7 than the normal cell line in comparison with the anticancer agent doxorubicin, and this makes these compounds safer than doxorubicin .

Other Isoxazole Derivatives Applications

Other research on isoxazole derivatives provides insight into their varied applications:

- 5-Amino-3-methyl-Isoxazole-4-carboxylic acid (AMIA) This unnatural β-amino acid, presenting various biological activities, was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . The obtained results present the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .

- Chromone-2-Carboxamides A library of 34 direct and 25 retro chromone carboxamides was synthesized using two optimized routes from 2-chromone carboxylic acid as starting material .

- Isoxazolones and pyrazolones Isoxazole-5-one scaffold consists of a five-membered ring containing oxygen and nitrogen atoms adjacent to each other, while the pyrazol-3-one scaffold comprises a five-membered ring with adjacent nitrogen atoms . Both isoxazole-5-one and pyrazol-3-one scaffolds have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-mycobacterium, anti-HIV, anti-obesity, anti-androgen, analgesic, and HDAC inhibitor properties .

- Dimethylisoxazole Dimethylisoxazole-containing compound Compound 8 increases insulin secretion from human islets derived from type 2 diabetic donors .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various biological receptors, modulating their activity and leading to therapeutic effects . The compound’s ability to undergo chemical modifications also allows for the fine-tuning of its biological activity .

Comparison with Similar Compounds

Discussion and Implications

- Structure-Activity Relationships (SAR) : The morpholine group enhances solubility but may increase metabolic clearance compared to CF₃ or thiourea substituents .

- Therapeutic Potential: The target compound’s balanced logP and hydrogen-bonding capacity make it a candidate for central nervous system (CNS) targets or kinase inhibitors.

- Synthetic Challenges: Steric hindrance from the 4-morpholinophenyl group may require optimized coupling conditions .

Biological Activity

3-Methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | TBD |

| HeLa | TBD | |

| Hep3B | TBD |

Note: TBD = To Be Determined

In a study evaluating a series of isoxazole derivatives, similar compounds demonstrated IC50 values ranging from 15.48 µg/mL to over 400 µg/mL against various cancer cell lines, indicating a promising potential for further development as anticancer agents .

2. Enzyme Inhibition

Isoxazole derivatives are known for their ability to inhibit specific enzymes, which can be crucial in the treatment of diseases like cancer and neurodegenerative disorders.

Table 2: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Acetylcholinesterase (AChE) | TBD |

| Butyrylcholinesterase (BuChE) | TBD |

Studies have shown that isoxazoles can selectively inhibit AChE, which is relevant for developing treatments for Alzheimer's disease. For example, related compounds have shown IC50 values as low as 29.46 µM against AChE .

Case Study 1: Anticancer Efficacy

In a recent investigation, researchers synthesized a series of isoxazole derivatives and assessed their cytotoxicity against breast cancer cell lines. The study found that certain derivatives exhibited significant apoptosis-inducing properties, with cell cycle analysis revealing an increase in G2/M phase arrest .

Case Study 2: Neuroprotective Potential

Another study evaluated the neuroprotective effects of isoxazole derivatives in models of neurodegeneration. The results indicated that these compounds could enhance cognitive function and reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via amide coupling reactions. For example, activate the carboxylic acid group (e.g., using HATU or EDCI) and react it with 4-morpholinoaniline under inert conditions (N₂ atmosphere) . Optimize yields by controlling stoichiometry (1:1 molar ratio of acid to amine), temperature (0–25°C), and reaction time (12–24 hours). Purify via column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic peaks:

- Isoxazole ring protons (δ 6.5–7.5 ppm for H-4) .

- Methoxy group (singlet at δ ~3.8 ppm) .

- Morpholine ring protons (δ 3.6–3.8 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass (e.g., calculated for C₁₆H₁₈N₃O₄: 316.1297) .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodology : The compound may degrade under light or humidity. Store in amber vials at –20°C, desiccated, and under inert gas (argon). Monitor stability via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholino group substitution) impact biological activity?

- Methodology : Perform structure-activity relationship (SAR) studies:

- Replace morpholino with piperazine or thiomorpholine .

- Test analogs in in vitro assays (e.g., kinase inhibition, mitochondrial function ).

- Use molecular docking to predict binding affinity to target proteins (e.g., kinases) .

Q. What experimental designs are recommended for assessing mitochondrial toxicity?

- Methodology :

- Isolate mitochondria from mouse liver (C57BL6/J mice) via differential centrifugation .

- Measure oxygen consumption (Clark electrode) and membrane potential (Rh123 fluorescence) .

- Test compound at 1–100 μM in 1% DMSO, with controls (FCCP for uncoupling) .

Q. How can conflicting data on bioactivity (e.g., in vitro vs. cell-based assays) be resolved?

- Methodology :

- Verify solubility (e.g., DMSO stock concentration ≤10 mM) .

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays).

- Adjust assay conditions (e.g., serum-free media to reduce protein binding) .

Q. What crystallographic techniques are suitable for determining its 3D structure?

- Methodology : Grow single crystals via slow evaporation (e.g., ethanol/water). Collect X-ray diffraction data (Cu-Kα radiation, 100 K). Solve structure using SHELX and refine with Olex2 .

Q. How can formulation challenges (e.g., low aqueous solubility) be addressed for in vivo studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.